molecular formula C30H45O10P B14373014 2-Methoxy-4-propylphenol;phosphoric acid CAS No. 91785-84-1

2-Methoxy-4-propylphenol;phosphoric acid

Cat. No.: B14373014
CAS No.: 91785-84-1
M. Wt: 596.6 g/mol
InChI Key: GXTXUWOINFKZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. Phosphoric acid is a mineral acid commonly used in various industrial applications. The combination of these two compounds can lead to interesting chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-propylphenol can be synthesized through the esterification of lignin-derived compounds. One method involves the use of acetic acid and sulfuric acid as a catalyst in a solvent-free system. The reaction conditions typically include a phenol/acid molar ratio of 1:3, a reaction temperature of 120°C, and a catalyst amount of 1-2% sulfuric acid molar equivalent to phenol .

Industrial Production Methods

Industrial production of 2-Methoxy-4-propylphenol involves the catalytic hydrogenation of eugenol or isoeugenol. The process requires specific catalysts such as palladium or platinum on carbon and operates under controlled temperature and pressure conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-propylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Hydrogenation of the compound leads to the formation of dihydroeugenol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroeugenol.

    Substitution: Halogenated derivatives of 2-Methoxy-4-propylphenol.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-propylphenol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals. This activity is facilitated by the presence of the methoxy and hydroxyl groups on the aromatic ring, which stabilize the resulting phenoxyl radicals .

Comparison with Similar Compounds

2-Methoxy-4-propylphenol can be compared with other similar compounds such as eugenol, isoeugenol, and vanillin. These compounds share similar structural features, including the presence of methoxy and hydroxyl groups on the aromatic ring. 2-Methoxy-4-propylphenol is unique due to its propyl side chain, which imparts distinct chemical and physical properties .

List of Similar Compounds

    Eugenol: 4-Allyl-2-methoxyphenol

    Isoeugenol: 4-Propenyl-2-methoxyphenol

    Vanillin: 4-Hydroxy-3-methoxybenzaldehyde

Properties

CAS No.

91785-84-1

Molecular Formula

C30H45O10P

Molecular Weight

596.6 g/mol

IUPAC Name

2-methoxy-4-propylphenol;phosphoric acid

InChI

InChI=1S/3C10H14O2.H3O4P/c3*1-3-4-8-5-6-9(11)10(7-8)12-2;1-5(2,3)4/h3*5-7,11H,3-4H2,1-2H3;(H3,1,2,3,4)

InChI Key

GXTXUWOINFKZMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)OC.CCCC1=CC(=C(C=C1)O)OC.CCCC1=CC(=C(C=C1)O)OC.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.